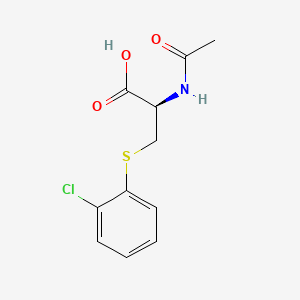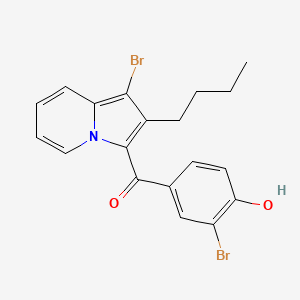
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is a complex organic compound that features both indolizine and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl or indolizine derivatives.
科学研究应用
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects .
相似化合物的比较
Similar Compounds
- (1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone
- (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone
Uniqueness
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
77832-76-9 |
|---|---|
分子式 |
C19H17Br2NO2 |
分子量 |
451.2 g/mol |
IUPAC 名称 |
(1-bromo-2-butylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17Br2NO2/c1-2-3-6-13-17(21)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(20)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
InChI 键 |
ZAHBVMNZPUZRPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


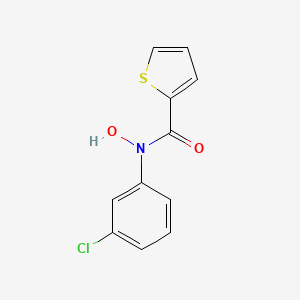

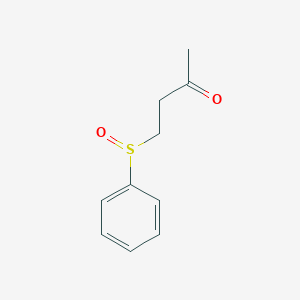
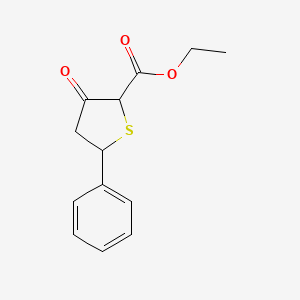
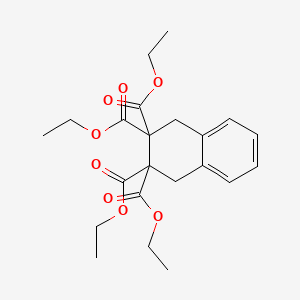
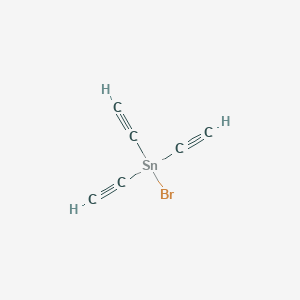

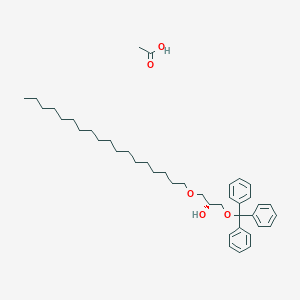
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
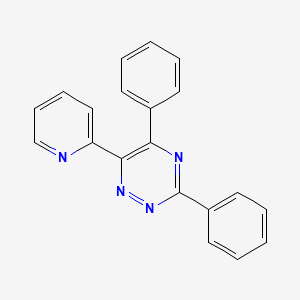
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

